3-(benzimidazol-1-yl)-N,N-dimethylpropan-1-amine;dihydrochloride
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Overview
Description
3-(benzimidazol-1-yl)-N,N-dimethylpropan-1-amine;dihydrochloride is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzimidazol-1-yl)-N,N-dimethylpropan-1-amine typically involves the condensation of benzimidazole with N,N-dimethylpropan-1-amine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions. One common method involves the use of a strong acid catalyst, such as hydrochloric acid, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
3-(benzimidazol-1-yl)-N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various substituted benzimidazole derivatives.
Scientific Research Applications
3-(benzimidazol-1-yl)-N,N-dimethylpropan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 3-(benzimidazol-1-yl)-N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, leading to modulation of their activity. This interaction can result in a range of biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, which shares the core benzimidazole structure.
2-Aminobenzimidazole: A derivative with an amino group at the 2-position.
Benzimidazole-1,2,3-triazole-piperazine hybrids: Compounds that combine benzimidazole with triazole and piperazine moieties.
Uniqueness
3-(benzimidazol-1-yl)-N,N-dimethylpropan-1-amine is unique due to its specific substitution pattern and the presence of the N,N-dimethylpropan-1-amine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(benzimidazol-1-yl)-N,N-dimethylpropan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3.2ClH/c1-14(2)8-5-9-15-10-13-11-6-3-4-7-12(11)15;;/h3-4,6-7,10H,5,8-9H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCXLQRENSTPGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C=NC2=CC=CC=C21.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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